molecular formula CH3NiO5 B584745 Nickel(II) carbonate (basic) hydrate, Ni 40per cent min, typically 99.5per cent (metals basis) CAS No. 155775-31-8

Nickel(II) carbonate (basic) hydrate, Ni 40per cent min, typically 99.5per cent (metals basis)

Cat. No.: B584745
CAS No.: 155775-31-8
M. Wt: 153.723
InChI Key: LLHQSKMMVSSKAT-UHFFFAOYSA-K
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Description

Molecular Formula and Structural Characterization

Nickel(II) carbonate (basic) hydrate exhibits remarkable compositional complexity, with multiple reported molecular formulas reflecting its variable stoichiometry and hydration states. The most commonly encountered formulation is represented as NiCO₃- 2Ni(OH)₂- xH₂O, where x represents variable water content. This formulation indicates the compound consists of one carbonate unit, two hydroxide units, and variable water molecules associated with three nickel(II) ions. Alternative representations include Ni₄CO₃(OH)₆(H₂O)₄, which emphasizes the tetranuclear nickel core structure. The molecular weight varies significantly depending on the degree of hydration, with reported values ranging from 304.12 grams per mole for the basic formulation to 376.23 grams per mole for more highly hydrated variants.

The structural characterization reveals that this compound is fundamentally different from simple nickel carbonate (NiCO₃), representing instead a hydroxycarbonate with mixed anionic coordination. The presence of both carbonate and hydroxide anions creates a complex three-dimensional network where nickel(II) centers adopt octahedral coordination geometries. The basic nature of the compound arises from the predominance of hydroxide ions over carbonate ions in the overall structure. Chemical analysis typically shows nickel content ranging from 40 to 46 percent by weight, which corresponds to the specified minimum of 40 percent nickel on a metals basis. The compound consistently appears as a bright green powder, reflecting the characteristic electronic transitions of octahedrally coordinated nickel(II) ions in its crystal lattice.

The stoichiometric complexity of nickel(II) carbonate (basic) hydrate stems from its formation mechanism through precipitation reactions. When nickel salts react with alkali carbonates under controlled conditions, the resulting precipitates exhibit variable compositions depending on reactant ratios, temperature, and precipitation conditions. Research has identified three distinct basic carbonate phases: NiCO₃- Ni(OH)₂- xH₂O, NiCO₃- 2Ni(OH)₂- xH₂O, and NiCO₃- 3Ni(OH)₂- xH₂O, with the relative proportions determined by synthetic parameters. This compositional variability explains why commercial specifications typically provide ranges rather than exact stoichiometric formulas.

Hydration States and Polymorphic Variations

The hydration behavior of nickel(II) carbonate (basic) hydrate represents a critical aspect of its chemical identity, directly influencing its physical properties, thermal stability, and industrial performance. The compound exhibits multiple hydration states, with water molecules existing in both coordinated and interstitial positions within the crystal structure. The most commonly reported hydration states include the tetrahydrate (4H₂O) and hexahydrate (6H₂O) forms, though intermediate hydration levels are frequently observed. The variable hydration is represented by the notation xH₂O, where x can range from approximately 2 to 6 depending on environmental conditions and preparation methods.

Thermal analysis reveals distinct dehydration stages corresponding to different water environments within the crystal structure. The first dehydration stage, occurring between 90 and 200 degrees Celsius, involves the removal of physically adsorbed water molecules and loosely bound hydration water. This initial water loss typically accounts for 10 to 15 percent of the total mass and does not significantly alter the basic carbonate structure. The second dehydration stage, occurring between 270 and 420 degrees Celsius, involves the removal of more strongly bound water molecules and coincides with partial decomposition of the hydroxide components. This stage represents a critical transition where the compound begins to transform into nickel oxide while releasing both water vapor and carbon dioxide.

The polymorphic variations of nickel(II) carbonate (basic) hydrate are closely linked to its hydration states and synthesis conditions. Different crystallographic forms can be obtained by varying parameters such as precipitation temperature, solution pH, and aging time. Research has demonstrated that the basic carbonate can exist in at least three distinct structural modifications, each characterized by different arrangements of the nickel-oxygen polyhedra and varying degrees of structural ordering. These polymorphic differences are reflected in subtle variations in physical properties such as density, surface area, and thermal decomposition behavior. The compound typically exhibits a density of approximately 2.96 grams per cubic centimeter, though this value can vary with hydration state and crystallographic form.

The stability of different hydration states depends strongly on environmental conditions, particularly relative humidity and temperature. Under ambient conditions, the compound tends to equilibrate with atmospheric moisture, leading to characteristic hydration levels that vary seasonally and geographically. This hygroscopic behavior necessitates careful storage and handling procedures to maintain consistent composition. Industrial applications often require standardization of hydration states through controlled drying procedures, typically involving heating at 105 degrees Celsius for extended periods to achieve reproducible water content.

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction analysis provides definitive structural information about nickel(II) carbonate (basic) hydrate, revealing its complex crystallographic characteristics and phase composition. The compound typically exhibits a monoclinic crystal system, though the exact space group can vary depending on the specific hydration state and polymorphic form. Density functional theory calculations have determined representative unit cell parameters of a = 3.08044 Ångstroms, b = 12.1303 Ångstroms, and c = 9.59443 Ångstroms for certain structural modifications. These parameters reflect the layered nature of the structure, where nickel-centered polyhedra are connected through carbonate and hydroxide bridges to form extended three-dimensional networks.

Properties

CAS No.

155775-31-8

Molecular Formula

CH3NiO5

Molecular Weight

153.723

IUPAC Name

nickel(3+);carbonate;hydroxide;hydrate

InChI

InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3

InChI Key

LLHQSKMMVSSKAT-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].O.[OH-].[Ni+3]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves reacting nickel nitrate (Ni(NO₃)₂) with sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) under controlled pH and temperature. The overall reaction is:
2Ni(NO3)2+2Na2CO3+H2OxNiCO3yNi(OH)2zH2O+4NaNO3+CO22\text{Ni(NO}_3\text{)}_2 + 2\text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow x\text{NiCO}_3·y\text{Ni(OH)}_2·z\text{H}_2\text{O} + 4\text{NaNO}_3 + \text{CO}_2
Here, xx, yy, and zz depend on the reaction’s alkalinity. Sodium bicarbonate acts as a buffer, stabilizing the pH between 7–9 and moderating the release of carbonate ions to prevent rapid precipitation, which could trap impurities.

Process Optimization

Key parameters include:

  • Temperature : Maintained at 70–90°C to ensure complete reaction while avoiding NaHCO₃ decomposition.

  • Feed Rate : Controlled at 0.4–1.2 mL/min for both Ni(NO₃)₂ and Na₂CO₃ solutions to prevent localized supersaturation.

  • Seeding : Introduction of pre-formed basic nickel carbonate nuclei (0.5–2% w/w) ensures uniform crystal growth and reduces sodium retention.

Post-synthesis, the product undergoes sequential washing with deionized water (60–80°C) to reduce sodium content to <0.01%. Filtration and drying at 40–60°C yield a green powder with 46–50% Ni content, meeting the 99.5% metals basis specification.

Precipitation from Nickel Chloride and Sodium Bicarbonate

Reaction Dynamics

An alternative approach uses nickel chloride (NiCl₂) and sodium bicarbonate (NaHCO₃) in a continuously agitated reactor:
NiCl2+2NaHCO3NiCO32H2O+2NaCl+CO2\text{NiCl}_2 + 2\text{NaHCO}_3 \rightarrow \text{NiCO}_3·2\text{H}_2\text{O} + 2\text{NaCl} + \text{CO}_2
This method emphasizes temperature control (27–49°C) to avoid NaHCO₃ decomposition into Na₂CO₃, which would shift the product toward basic nickel carbonate with higher Ni(OH)₂ content.

Critical Steps for Purity

  • Seeding Agents : Trace amounts of barium or calcium salts (10–50 ppm) promote the formation of fine, filterable crystals.

  • Centrifugation : Conducted at 400–500 rpm to separate the precipitate efficiently, followed by hot-water washing to remove chloride residues.

  • Drying : Air-drying at 40–60°C produces a monohydrate (NiCO₃·H₂O) with 38% Ni, while calcination at 120–150°C yields anhydrous NiCO₃ (49.3% Ni).

Comparative Analysis of Methods

Parameter Nitrate-Based Method Chloride-Based Method
Reactants Ni(NO₃)₂, Na₂CO₃, NaHCO₃NiCl₂, NaHCO₃
Temperature Range 70–90°C27–49°C
pH Control 7–9 (NaHCO₃ buffer)Self-buffered by NaHCO₃
Nickel Content 46–50% (after drying)38–49.3% (dependent on hydration)
Key Impurities Na (<0.01%), NO₃⁻ (<0.1%)Cl⁻ (<0.05%)
Energy Consumption Moderate (heating required)Low (ambient conditions feasible)

The nitrate route achieves higher nickel purity due to stringent washing protocols, whereas the chloride method offers lower energy costs but requires additional steps to eliminate chloride residues.

Factors Influencing Nickel Content and Purity

Role of Alkaline Modifiers

Adjusting the NaHCO₃/Na₂CO₃ ratio directly impacts the NiCO₃:Ni(OH)₂ ratio in the product. Higher bicarbonate concentrations favor NiCO₃ formation, increasing nickel content, while excess carbonate promotes Ni(OH)₂, which reduces solubility and complicates washing.

Impact of Washing Efficiency

Residual sodium or chloride ions diminish the product’s metals basis purity. Countercurrent washing with deionized water at elevated temperatures (60–80°C) reduces Na⁺ levels from 0.1% to <0.01% in the nitrate method, whereas chloride removal in the chloride method demands multiple centrifugation cycles.

Drying and Calcination

Low-temperature drying (40–60°C) preserves the hydrate structure, while calcination at 150–200°C converts the basic hydrate into anhydrous NiCO₃ or NiO, depending on the atmosphere. Overheating (>250°C) risks decomposition into nickel oxide and CO₂, reducing yield.

Industrial-Scale Production Challenges

Scalability of Continuous Reactors

Modern systems employ flow field-controlled reactors to maintain steady-state conditions. For example, a 5:5:95:95:100 volumetric ratio of reactants ensures consistent mixing and minimizes hot spots that could cause inhomogeneous crystallization .

Chemical Reactions Analysis

Nickel(II) carbonate (basic) hydrate undergoes various chemical reactions:

Common Reagents and Conditions:

Major Products:

  • Nickel(II) ions (Ni²⁺)
  • Nickel oxide (NiO)
  • Carbon dioxide (CO₂)

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

The following table and analysis compare Nickel(II) carbonate (basic) hydrate with key nickel compounds in terms of composition, properties, and applications.

Table 1: Comparative Analysis of Nickel Compounds

Compound Formula Ni Content (%) Physical Form Solubility in Water Key Applications Thermal Behavior
Nickel(II) carbonate (basic) hydrate NiCO₃·2Ni(OH)₂·4H₂O ≥40 Green powder Insoluble Catalysts, ceramics, electroplating Decomposes to NiO, CO₂, H₂O at high T
Nickel(II) hydroxide Ni(OH)₂ 63.3 (theoretical) Green solid Insoluble Batteries, catalysts Decomposes to NiO at ~230°C
Nickel(II) nitrate hexahydrate Ni(NO₃)₂·6H₂O 20.2 Blue-green crystals Freely soluble Catalyst precursor, plating Decomposes to NiO, releases NOx (~300°C)
Nickel(II) chloride hexahydrate NiCl₂·6H₂O 24.7 Green crystals Freely soluble Electroplating, catalysts Melts at 140°C, forms NiO at high T
Nickel(II) oxalate dihydrate NiC₂O₄·2H₂O 32.0 Pale green powder Insoluble NiO precursor Decomposes to NiO, CO, CO₂ (~300°C)
Nickel(II) formate dihydrate Ni(HCOO)₂·2H₂O 31.8 Green powder Partially soluble Catalyst preparation Decomposes to Ni, CO, H₂O (180–200°C)

Key Comparisons:

Nickel Content :

  • The carbonate’s ≥40% Ni exceeds oxalates (~32%), nitrates (~20%), and chlorides (~25%) but is lower than hydroxides (~63%) . Hydroxides, however, are often less pure (e.g., 95% Ni(OH)₂ in commercial grades) .

Solubility :

  • Carbonate and hydroxide are insoluble , making them suitable for solid-state applications (e.g., ceramics, battery electrodes).
  • Nitrate and chloride are freely soluble , ideal for solution-based processes like electroplating .

Thermal Behavior: Carbonate decomposes cleanly to NiO, while nitrate releases toxic NOx, complicating handling . Oxalate and formate decompose to NiO or metallic Ni, serving as efficient precursors for catalysts and nanomaterials .

Applications :

  • Carbonate : Preferred in ceramics and pH-stable catalysts due to its insolubility and thermal stability .
  • Nitrate/Chloride : Dominant in electroplating and liquid-phase synthesis .
  • Oxalate/Formate : Specialized in producing high-purity NiO or metallic nickel .

Research Findings:

  • A study comparing carbonate, hydroxide, and nitrate in electrocatalysts found that carbonate-derived NiO exhibited superior stability in alkaline media due to its residual hydroxide content .
  • Nickel oxalate’s controlled decomposition to NiO (with 47.78% Ni by EDX) highlights its role in synthesizing sub-micron NiO rods .

Biological Activity

Nickel(II) carbonate (basic) hydrate, with a minimum nickel content of 40% and a typical purity of 99.5% (metals basis), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, as well as its applications in photocatalysis.

  • Chemical Formula : CNiO32H2NiO2xH2OCNiO_3\cdot 2H_2NiO_2\cdot xH_2O
  • Molecular Weight : 304.18 g/mol
  • Appearance : Green powder
  • CAS Number : 155775-31-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nickel complexes, including those derived from nickel(II) carbonate. For instance, research indicates that nickel(II) complexes exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Nickel(II) Thiosemicarbazone Complexes

A study investigated the antimicrobial activity of nickel(II) thiosemicarbazone complexes against bacterial strains and fungi. The findings demonstrated that the nickel complex showed superior antibacterial activity compared to other metal complexes tested, such as copper and silver complexes. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting the potential use of nickel(II) compounds in treating infections caused by resistant bacteria .

Cytotoxicity Studies

Cytotoxicity assays using human HepG2 liver cancer cells have been conducted to assess the potential anticancer properties of nickel(II) carbonate derivatives. The IC50 values for various nickel complexes were determined, revealing that the nickel(II) complex had an IC50 value of 41.2 µM, indicating significant cytotoxic effects on cancer cells.

CompoundIC50 Value (µM)
Vinblastine4.58
Ligand20.45
Ni(II) Complex41.2
Hg(II) Complex48.5
Ag(I) Complex293.95
Cu(II) Complex182.61

This concentration-dependent cytotoxicity suggests that nickel(II) carbonate complexes may be promising candidates for further development in cancer therapeutics .

Photocatalytic Activity

Nickel(II) carbonate also exhibits photocatalytic properties, particularly in hydrogen evolution reactions (HER). A study synthesized hierarchical mesoporous structures of nickel carbonate hydroxide hydrate, which demonstrated photocatalytic activity under light irradiation. The material achieved a hydrogen evolution reaction yield of 10 μmol g1^{-1} h1^{-1}, indicating its potential application in renewable energy technologies .

Table: Photocatalytic Performance

MaterialHydrogen Evolution Yield (μmol g1^{-1} h1^{-1})
Hierarchical Nickel Carbonate Hydroxide10

Q & A

Q. How can the phase purity and structural integrity of nickel(II) carbonate (basic) hydrate be verified?

  • Methodological Answer : Combine synchrotron X-ray diffraction (XRD) with Rietveld refinement to resolve controversial crystal structures. Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm carbonate (CO₃²⁻) and hydroxyl (OH⁻) vibrational modes. Energy-dispersive X-ray spectroscopy (EDS) quantifies Ni:O:C ratios, ensuring stoichiometric consistency .

Q. What thermal decomposition behavior is observed in this compound, and how does it influence experimental design?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals two decomposition stages: (1) 100–220°C (loss of adsorbed and lattice H₂O) and (2) 230–370°C (release of CO₂ and formation of NiO). Differential scanning calorimetry (DSC) identifies endothermic peaks at 110°C and 310°C. Design calcination protocols to avoid premature NiO formation, which alters catalytic/electronic properties .

Q. What analytical techniques are critical for assessing trace impurities (e.g., Co, Fe) in the compound?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification. X-ray absorption spectroscopy (XAS) at Ni/Co K-edges detects dopants or vacancies. For carbon/sulfur impurities, employ combustion analysis with detection limits <0.01% .

Q. How does the compound’s surface chemistry affect its role in catalytic applications (e.g., OER)?

  • Methodological Answer : Surface hydroxyl groups and carbonate ligands act as active sites for oxygen evolution reaction (OER). Use X-ray photoelectron spectroscopy (XPS) to probe Ni²⁺/Ni³⁺ oxidation states and operando Raman spectroscopy to monitor intermediate species during catalysis .

Advanced Research Questions

Q. How do oxygen vacancies and Ni/Co spin states influence electronic properties in bimetallic variants?

  • Methodological Answer : In Ni-Co carbonate hydroxides, oxygen vacancies (identified via positron annihilation spectroscopy) enhance conductivity. Ni²⁺ exhibits mixed spin states (high-spin: t₂g⁶e₃²; low-spin: t₂g⁸eₐ¹), while Co²⁺ remains low-spin. Ligand-field splitting (LFS) values, derived from XAS, correlate with catalytic activity .

Q. What contradictions exist in the literature regarding the compound’s crystal structure, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from variable hydration (e.g., NiCO₃·2Ni(OH)₂·4H₂O vs. Ni₃(CO₃)(OH)₄·H₂O). Resolve via high-resolution neutron diffraction and pair distribution function (PDF) analysis to map short-range order. Compare with simulated XRD patterns from density functional theory (DFT) models .

Q. How do phase transitions under reducing atmospheres (e.g., H₂) impact microstructural evolution?

  • Methodological Answer : In H₂/N₂ atmospheres, reduction at 300–400°C forms metallic Ni, while residual NiO persists due to sintering. Use in situ environmental TEM to track NiO→Ni transformation kinetics. Porosity analysis (BET) shows surface area drops from 238 m²/g (pristine) to 1.1 m²/g (900°C) due to agglomeration .

Q. What role do ligand-field distortions play in electrochemical performance?

  • Methodological Answer : Distorted NiO₆ octahedra (observed via EXAFS) lower charge-transfer resistance. Compare with CoO₆ symmetry using L-edge XAS. Electrochemical impedance spectroscopy (EIS) links distortion magnitude to supercapacitor capacitance retention .

Q. How can computational methods predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use molecular dynamics (MD) simulations with reactive force fields (ReaxFF) to model hydration/dehydration pathways. Thermodynamic stability maps, derived from Pourbaix diagrams, predict dominant phases (e.g., NiCO₃ vs. Ni(OH)₂) at specific pH and potentials .

Contradictions and Mitigation Strategies

  • Issue : Conflicting reports on Ni oxidation states during thermal decomposition.
    Resolution : Combine in situ XANES (X-ray absorption near-edge structure) with Mössbauer spectroscopy to track Ni²⁺→Ni³⁺ transitions .
  • Issue : Disagreement on defect types (oxygen vacancies vs. interstitial carbonates).
    Resolution : Apply positron annihilation lifetime spectroscopy (PALS) and electron paramagnetic resonance (EPR) to distinguish vacancy types .

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